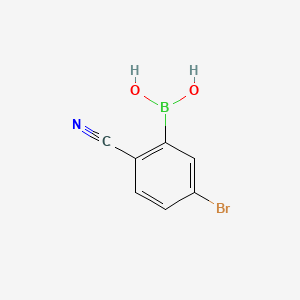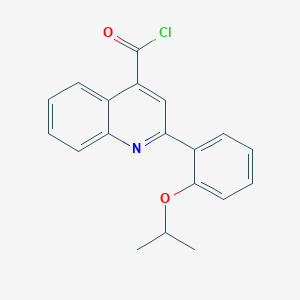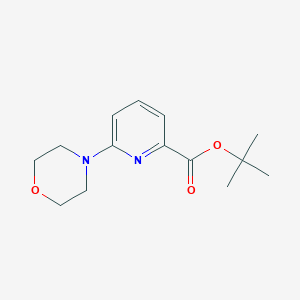
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate
Übersicht
Beschreibung
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a chemical compound with the empirical formula C14H20N2O3 . It has a molecular weight of 264.32 g/mol . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isO=C(OC(C)(C)C)C1=NC(N2CCOCC2)=CC=C1 . The InChI representation is 1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 . Physical And Chemical Properties Analysis
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the web search results.Wissenschaftliche Forschungsanwendungen
In Vitro Biological Evaluation for Cancer Treatment
This compound has been evaluated for its potential in cancer treatment. The focus is on targeting inflammatory mediators and related signaling pathways, which may offer a rational strategy for combating cancer . The incorporation of sterically demanding groups like tert-butyl can result in analogs that exhibit high inhibitory activities against key enzymes in the biosynthesis of eicosanoids, such as 5-lipoxygenase (5-LO) .
Development of Dual COX-2/5-LO Inhibitors
Tert-butyl derivatives have been synthesized as potent dual cyclooxygenase-2 (COX-2)/5-LO inhibitors . These inhibitors are crucial because they play a significant role in the biosynthesis of pro-inflammatory eicosanoids. The research indicates that certain tert-butylphenol analogs show high 5-LO inhibitory activities, which is valuable for the development of anti-inflammatory drugs .
Antitumor and Antibacterial Activities
Compounds with tert-butyl groups have been isolated from various sources and have shown remarkable antitumor and antibacterial activities . This suggests that Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate could be a candidate for further investigation in these areas.
Antioxidant Properties
The tert-butyl group is known for its chemical reactivity and has been exploited in many organic syntheses. Compounds containing this group have been described as natural products with significant antioxidant activities . This property is essential for the development of drugs that can protect cells from oxidative stress.
Bioconversion Studies
Bioconversion is a process where natural organisms convert one chemical compound into another. Tert-butylphenolic derivatives have been produced during the culture of certain bacterial strains, indicating that Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate could be used in bioconversion studies to produce new compounds with potential biological activities .
Synthesis of Novel Organic Compounds
The tert-butyl group’s reactivity makes it a valuable moiety in the synthesis of novel organic compounds. Research has shown that tert-butyl derivatives can be synthesized with good yield and selectivity, which is crucial for the development of new pharmaceuticals and materials .
Eigenschaften
IUPAC Name |
tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-12(15-11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUNDSEWUWWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198054 | |
| Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-morpholin-4-ylpyridine-2-carboxylate | |
CAS RN |
1053657-00-3 | |
| Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-(4-morpholinyl)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



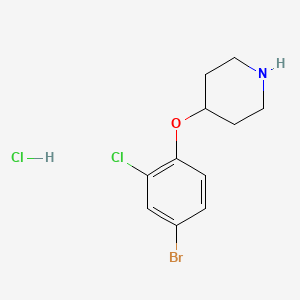
![3-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1441182.png)
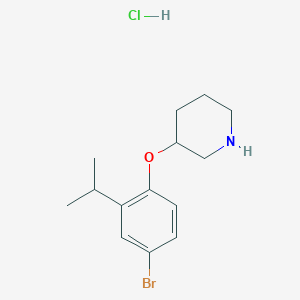
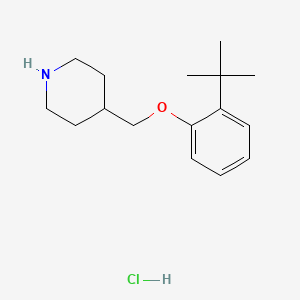

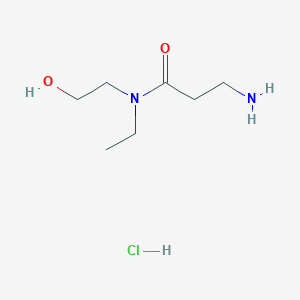


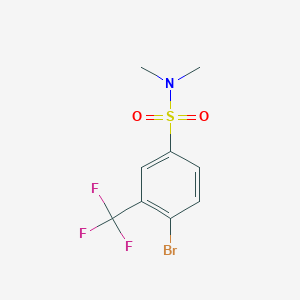
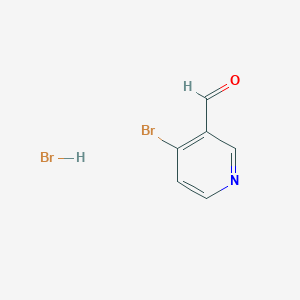

![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)
